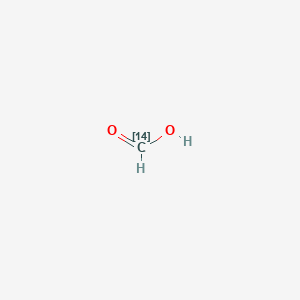
Strontiumcarbonate
Descripción general
Descripción
Strontium Carbonate (SrCO3) is the carbonate salt of strontium. It appears as a white or grey powder and occurs in nature as the mineral strontianite . It is a weak base and is reactive with acids .
Synthesis Analysis
Strontium Carbonate is prepared synthetically in one of two processes, both of which start with naturally occurring celestine, a mineral form of strontium sulfate (SrSO4). In the “black ash” process, celestite is roasted with coke at 1100–1300 °C to form strontium sulfide . A mixture of strontium sulfide with either carbon dioxide gas or sodium carbonate then leads to the formation of a precipitate of strontium carbonate . Another method involves the hydrothermal synthesis of SrCO3 nanostructures .Molecular Structure Analysis
First-principles density functional theory (DFT) is employed to analyze the pure surfaces for strontium carbonate. Bulks and supercell models are built for its three polymorphs: orthorhombic, monoclinic, and trigonal structures .Chemical Reactions Analysis
Strontium Carbonate is a weak base and is reactive with acids. It undergoes reactions with sulfate ions, chromate ions, oxalate ions, and ammonium carbonate .Physical And Chemical Properties Analysis
Strontium Carbonate is a white, odorless, tasteless powder . It has a molar mass of 147.63 g/mol, a density of 3.5 g/cm3 , and a melting point of 1494°C .Aplicaciones Científicas De Investigación
Pyrotechnics Analysis
Strontium carbonate plays a crucial role in pyrotechnics, particularly in fireworks and firecrackers. A method involving energy dispersive X-ray fluorescence spectrometry (EDXRF) has been developed for determining the strontium content in pyrotechnics. This method offers high accuracy and precision in a short time, efficiently controlling matrix effects between elements. It's essential for ensuring the quality and safety of fireworks globally (Wu & Xiao, 2017).
Manufacturing and Industrial Use
Strontium carbonate is used in the manufacturing of cathode ray tubes (CRTs) for color televisions and computer monitors. It is involved both in the glass envelopes of CRTs and in the phosphors that give color. Additionally, it's used as a eutectic modifier in aluminum-silicon casting alloys, improving the ductility and strength of cast aluminum automotive parts like wheels and intake manifolds. Strontium carbonate is also used in ductile iron castings and in modifying the structure of 6000 series aluminum extrusion alloys (Hibbins, 2013).
Groundwater Geochemistry
Research on strontium and carbon isotopes in groundwaters of the Murray Basin, Australia, indicates that strontium carbonate interactions significantly affect the chemical evolution of groundwater. The study shows how strontium isotopes can provide insights into carbonate mineral dissolution and inter-aquifer mixing, contributing to the understanding of groundwater systems (Dogramaci & Herczeg, 2002).
Environmental Remediation
Strontium carbonate is pertinent in environmental remediation, especially in areas with strontium-90 contamination. Research involving bacterially induced calcium carbonate precipitation and strontium coprecipitation in porous media flow systems has shown the potential for remediating strontium-90 contaminated environments. This process can effectively immobilize strontium in carbonate minerals, reducing the threat to groundwater quality (Lauchnor et al., 2013).
Material Science and Geochemistry
In material science, high purity strontium carbonate's physical and chemical characteristics, such as grain shape, particle distribution, and thermal characteristics, are of significant interest. Such research is crucial for understanding and improving the quality of strontium carbonate in various industrial applications (Zhang Guo-gang, 2000).
Strontium Isotope Stratigraphy
Strontium isotope stratigraphy (SIS) uses strontium carbonate to study sedimentary environments and geological history. This approach is instrumental in dating marine strata, tracing material sources, and investigating changes in sedimentary environments (Li, Li, & Guo, 2020).
Mecanismo De Acción
Strontium Carbonate acts as a flux and modifies the color of certain metallic oxides. It is also used in the manufacturing of strontium ferrites for permanent magnets which are used in loudspeakers and door magnets . Strontium ions, due to their physical and chemical similarity to calcium, act through the calcium-sensing receptor (CaSR) receptor in bone tissue cells .
Safety and Hazards
Strontium Carbonate dust may be irritating to eyes, skin, and the respiratory system. There is a possible risk of irreversible effects through inhalation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation .
Direcciones Futuras
The Strontium Carbonate market size was valued at US$ 222.05 Mn. in 2023 and the total revenue is expected to grow at a CAGR of 2.8% from 2024 to 2030, reaching nearly US$ 269.40 Mn . It is expected to be used more in the glass, ceramic, and metallurgical industries .
- "An assessment of barium and strontium carbonates as temperature and enthalpy standards"
- "Determination of strontium content in strontium carbonate used for fireworks and firecrackers based on Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF)"
- "Insights into utilization of strontium carbonate for thermochemical energy storage in concentrating solar power plants (CSP)" .
Propiedades
IUPAC Name |
hydroxyformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.018 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyformaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)




![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

